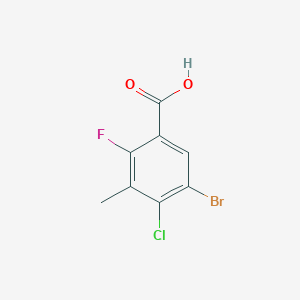

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid

Description

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJOFRCFUWXQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine, chlorine, and fluorine.

Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid involves its interaction with various molecular targets. The presence of multiple halogen substituents can influence its reactivity and binding affinity to different enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects and inferred properties.

Substituent Position and Acidity

The ortho and para positions relative to the carboxylic acid group significantly influence acidity. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the deprotonated form, while electron-donating groups (EDGs) reduce it.

Lipophilicity and Solubility

Lipophilicity increases with halogen content and alkyl groups, while solubility in aqueous media decreases. The target compound’s methyl group (moderate EDG) and halogens (strong EWGs) create a balance:

Biological Activity

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid structure with multiple halogen substituents, which influence its reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms enhances the compound's lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The electron-withdrawing nature of the halogen substituents increases the compound's reactivity, enabling it to form stable complexes with enzymes and receptors. This interaction can modulate various biological pathways, leading to observed therapeutic effects.

Case Studies

-

Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.

-

Anticancer Research :

- In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | Significant inhibition observed |

| Antimicrobial | Escherichia coli | 20 | Effective at higher concentrations |

| Anticancer | MCF-7 (Breast Cancer) | 12 | Induces apoptosis |

| Anticancer | HeLa (Cervical Cancer) | 10 | Reduces cell viability |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases involved in cell proliferation |

| Apoptosis Induction | Activates caspase pathways leading to programmed cell death |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |

Q & A

Basic: What are the key analytical methods to confirm the structure and purity of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify substituent positions, leveraging coupling patterns from halogen atoms (e.g., fluorine’s splitting effects) and methyl groups. Compare chemical shifts to structurally similar compounds like 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected ~281.47 g/mol). Fragmentation patterns can validate halogen placement (e.g., bromine’s isotopic signature) .

- Purity Analysis: Use HPLC with UV detection (λ ~254 nm) and reference standards. For example, purity thresholds >95% (as seen in catalog entries for related halogenated benzoic acids) ensure reliability in downstream reactions .

Advanced: How can regioselectivity challenges be addressed during the synthesis of polyhalogenated benzoic acids like this compound?

Answer:

- Directed Metalation: Use directing groups (e.g., methyl or carboxylic acid) to control halogenation sequences. For example, the methyl group at position 3 may direct electrophilic substitution at position 4 or 5 .

- Protection/Deprotection Strategies: Temporarily protect the carboxylic acid group during halogenation to avoid undesired side reactions. For instance, convert to a methyl ester, perform bromination/chlorination, then hydrolyze back .

- Cross-Coupling Reactions: Leverage Suzuki-Miyaura couplings with boronic acid intermediates (e.g., 4-bromo-3-chloro-2-fluorophenylboronic acid, CAS 2121514-49-4) to install substituents regioselectively .

Advanced: What experimental design considerations are critical for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer:

- Catalyst Selection: Screen Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., SPhos) to enhance coupling efficiency, especially with sterically hindered aryl halides.

- Solvent/Base Optimization: Test polar aprotic solvents (e.g., DMF) and mild bases (e.g., KCO) to balance reactivity and stability of the carboxylic acid group .

- Monitoring Reaction Progress: Use TLC or LC-MS to detect intermediates (e.g., boronic ester byproducts) and adjust stoichiometry or reaction time .

Basic: What are the recommended storage conditions to ensure stability of this compound?

Answer:

- Temperature: Store at room temperature (RT) in a desiccator to prevent hydrolysis. Avoid prolonged exposure to moisture, as carboxylic acids are prone to degradation .

- Light Sensitivity: Protect from UV light due to bromine and chlorine substituents, which may undergo photodecomposition. Use amber vials for long-term storage .

- Incompatibilities: Separate from strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Advanced: How can contradictory solubility data in literature be resolved for this compound?

Answer:

- Solvent Screening: Test solubility in DMSO, THF, and chloroform, as halogenated benzoic acids often show variable solubility (e.g., 5-bromo-2-fluorobenzoic acid is soluble in DMSO at 10 mM) .

- Temperature-Dependent Studies: Measure solubility at 25°C vs. 40°C to identify trends. For example, methyl groups may enhance solubility in non-polar solvents at higher temps .

- Purity Correlation: Ensure the compound is >98% pure, as impurities (e.g., residual salts) can skew solubility measurements .

Advanced: What strategies mitigate decomposition during catalytic hydrogenation of the methyl group in this compound?

Answer:

- Catalyst Poisoning: Use Lindlar catalyst or partial poisoning with quinoline to suppress over-reduction of halogens (e.g., preventing dehalogenation of bromine) .

- Pressure Control: Perform reactions at lower H pressures (1–2 atm) to minimize cleavage of C–Br bonds.

- Additives: Introduce scavengers (e.g., triethylamine) to neutralize acidic byproducts that may degrade the catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.